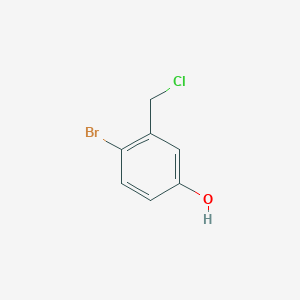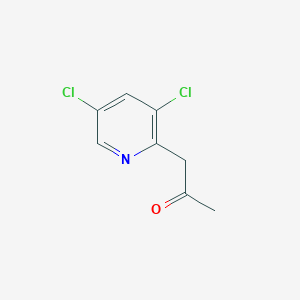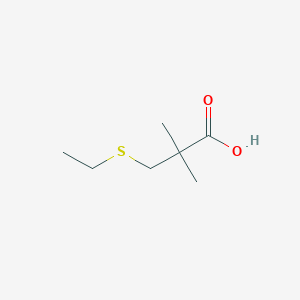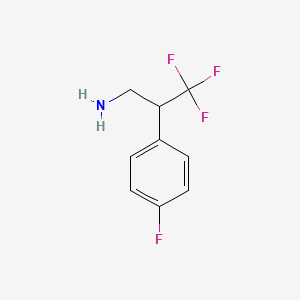
3,3,3-Trifluoro-2-(4-fluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-(4-fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H9F4N It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-2-(4-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3,3,3-Trifluoro-2-(4-fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl and fluorophenyl groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2-(4-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropan-1-amine: Similar in structure but lacks the fluorophenyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains multiple fluorine atoms but differs in functional groups and overall structure.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains trifluoromethyl groups but differs in the presence of a carboxylic acid group
Uniqueness
3,3,3-Trifluoro-2-(4-fluorophenyl)propan-1-amine is unique due to the combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H9F4N |
|---|---|
Poids moléculaire |
207.17 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-(4-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(5-14)9(11,12)13/h1-4,8H,5,14H2 |
Clé InChI |
ZZYFBWPBDFSHLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CN)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



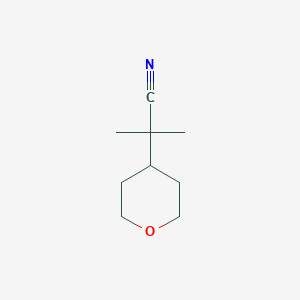
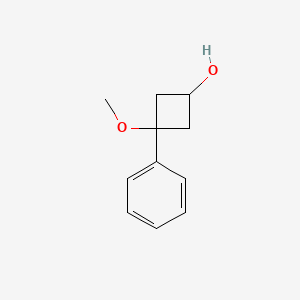
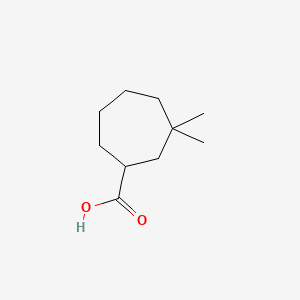
![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)

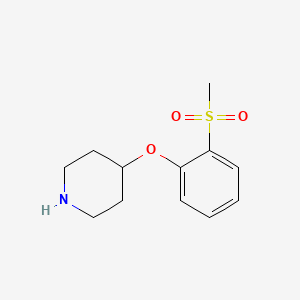
![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
